molecular formula C14H18N10O4 B1244627 1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine CAS No. 54093-05-9

1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine

Cat. No.: B1244627
CAS No.: 54093-05-9
M. Wt: 390.36 g/mol
InChI Key: VAQAPFZZUCFMRC-UHFFFAOYSA-N
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Description

1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine is a complex organic compound that features a piperazine core substituted with two imidazole rings The imidazole rings are further substituted with nitro groups and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole rings, followed by their attachment to the piperazine core. The nitro groups are introduced through nitration reactions, and the methyl groups are added via alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of industrial reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitroimidazole moieties.

    Medicine: Explored for its potential use in the treatment of infections and as a component in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes the compound effective as an antimicrobial agent. The imidazole rings can also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole compound used as an antimicrobial agent.

    Tinidazole: Similar in structure and function to metronidazole.

    Ornidazole: Another nitroimidazole with similar applications.

Uniqueness

1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine is unique due to its dual imidazole substitution on the piperazine core, which may confer distinct chemical and biological properties compared to other nitroimidazole compounds. This structural uniqueness can lead to different reactivity and potentially novel applications in various fields.

Properties

CAS No.

54093-05-9

Molecular Formula

C14H18N10O4

Molecular Weight

390.36 g/mol

IUPAC Name

1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine

InChI

InChI=1S/C14H18N10O4/c1-19-11(15-9-13(19)23(25)26)7-17-21-3-5-22(6-4-21)18-8-12-16-10-14(20(12)2)24(27)28/h7-10H,3-6H2,1-2H3

InChI Key

VAQAPFZZUCFMRC-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1C=NN2CCN(CC2)N=CC3=NC=C(N3C)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CN1C(=NC=C1[N+](=O)[O-])/C=N/N2CCN(CC2)/N=C/C3=NC=C(N3C)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C=NN2CCN(CC2)N=CC3=NC=C(N3C)[N+](=O)[O-])[N+](=O)[O-]

Key on ui other cas no.

54093-05-9

Synonyms

1,4-bis(1-methyl-5-nitroimidazolyl-(2-methylenimino))piperazine
HOE 316
HOE-316

Origin of Product

United States

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